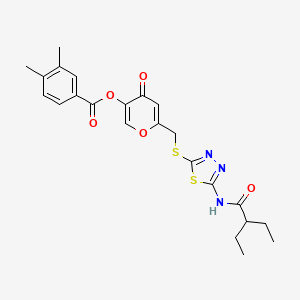

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a synthetic organic compound with diverse applications in scientific research. Its complex molecular structure incorporates multiple functional groups, including a thiadiazole ring, a pyranone core, and a benzoate ester, contributing to its unique chemical properties and versatility.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate typically involves a multi-step process:

Formation of the 1,3,4-thiadiazole ring through cyclization of appropriate precursors under specific conditions.

Introduction of the ethylbutanamido group via acylation reactions.

Attachment of the thiadiazole ring to the pyranone moiety using thiol-ene click chemistry or nucleophilic substitution.

Final esterification of the compound with 3,4-dimethylbenzoic acid under catalyzed conditions to form the desired product.

Industrial Production Methods

Industrial-scale production often employs optimized reaction conditions to improve yield and purity. Large-scale reactors, precise temperature control, and continuous monitoring are standard practices to ensure efficient production. Solvent purification and crystallization techniques are also applied to obtain high-purity compounds.

化学反应分析

Types of Reactions

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate can undergo various chemical reactions:

Oxidation: Reacts with common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction with hydride donors, such as lithium aluminum hydride, can yield reduced forms with altered functional groups.

Substitution: Nucleophilic substitution reactions can replace certain groups with others, modifying the compound's properties.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide or peracids for oxidation.

Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction.

Strong nucleophiles (e.g., halides, amines) for substitution reactions.

Major Products

Sulfoxides, sulfones, and reduced derivatives depending on the reaction type and conditions.

科学研究应用

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate serves as a crucial compound in several scientific domains:

Chemistry: Used as an intermediate in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule affecting specific pathways.

Medicine: Explored for its pharmacological properties and therapeutic potential.

Industry: Utilized in material science for developing novel polymers or coatings with unique characteristics.

作用机制

Molecular Targets and Pathways

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, depending on its context of use. It can modulate biochemical pathways by binding to active sites or altering conformational states, leading to diverse biological effects.

相似化合物的比较

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate stands out among similar compounds due to its unique structural features and versatile reactivity.

Similar Compounds

6-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives

4-oxo-4H-pyran-3-yl benzoate compounds

Thiolated pyranone derivatives

These compounds share structural similarities but differ in functional groups or substituents, imparting distinct properties and applications.

生物活性

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes:

- A thiadiazole moiety , which is known for its diverse biological activities.

- A pyran ring that contributes to its pharmacological properties.

- A benzoate group , which may enhance lipid solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and assessed for their antiproliferative effects on various human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against certain cancer types .

Case Study: Thiadiazole Derivatives

A specific study focusing on the synthesis and evaluation of thiadiazole derivatives demonstrated that compounds similar to our target compound effectively inhibited cell proliferation in breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of thiadiazole-based compounds have also been extensively studied. In vitro assays revealed that several derivatives displayed significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole A | E. coli | 32 | |

| Thiadiazole B | S. aureus | 16 | |

| Thiadiazole C | M. tuberculosis | 64 |

The biological activity of thiadiazole derivatives is often linked to their ability to interact with specific biomolecules:

- Enzyme Inhibition : Some compounds have been shown to inhibit key enzymes involved in cellular metabolism or DNA replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- DNA Interaction : Certain derivatives may intercalate with DNA, disrupting replication and transcription processes.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, selected thiadiazole derivatives were tested for hemolytic activity and found to be non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety margin for further development.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound given its structural complexity?

Methodological Answer:

- Stepwise Synthesis : Break down the molecule into modules (e.g., 1,3,4-thiadiazole core, pyran-4-one, and benzoate ester) for sequential coupling .

- Reaction Conditions : Use reflux in ethanol (2–4 hours) for heterocyclic ring formation, followed by DMF-EtOH (1:1) for recrystallization to improve purity .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- 1H NMR : Identify protons on the thiadiazole (δ 9.0–10.0 ppm), pyran-4-one (δ 6.0–7.0 ppm), and benzoate methyl groups (δ 2.0–3.0 ppm) .

- FTIR : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and thioether bonds (C-S at 600–700 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S percentages with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can molecular docking predict the pharmacological potential of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) due to the compound’s thiadiazole and pyran motifs, which may inhibit fungal ergosterol biosynthesis .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes around the enzyme’s active site (e.g., heme-binding pocket for 3LD6) .

- Validation : Correlate docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro antifungal assays (MIC values against Candida spp.) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?

Methodological Answer:

- SAR Libraries : Synthesize analogs with variations in the 2-ethylbutanamido group (e.g., alkyl chain length, branching) and 3,4-dimethylbenzoate substituents .

- Data Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, H-bond donors) influencing bioactivity. Use clustering algorithms to detect outlier compounds .

- Mechanistic Studies : Perform kinetic assays (e.g., time-dependent inhibition) to differentiate competitive vs. allosteric binding modes .

Q. How can researchers address solubility challenges during formulation?

Methodological Answer:

- Salt Formation : React the carboxylic acid group (if present) with sodium bicarbonate or tertiary amines (e.g., triethylamine) to improve aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide ratio) and optimize via solvent evaporation (e.g., PVA stabilizer) for sustained release .

- Co-Solvent Systems : Test PEG 400/water (30:70 v/v) or DMSO/saline (10:90 v/v) for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

Q. Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Broth Microdilution (CLSI M27/M38) : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) with fluconazole/amphotericin B as controls .

- Time-Kill Curves : Sample at 0, 6, 12, and 24 hours to assess fungicidal vs. fungistatic effects .

- Synergy Testing : Combine with azoles (e.g., itraconazole) using checkerboard assays; calculate FIC index ≤0.5 for synergy .

Q. How should stability studies be designed for this compound?

Methodological Answer:

- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .

- Photostability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours). Protect light-sensitive groups (e.g., pyran-4-one) with amber glass .

- Long-Term Storage : Store lyophilized powder at −80°C with desiccants; assess stability at 6-month intervals .

属性

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-5-15(6-2)20(28)24-22-25-26-23(33-22)32-12-17-10-18(27)19(11-30-17)31-21(29)16-8-7-13(3)14(4)9-16/h7-11,15H,5-6,12H2,1-4H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWDHGJMSCIKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。